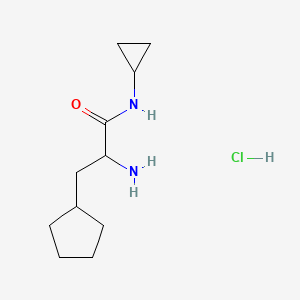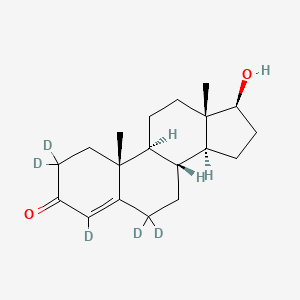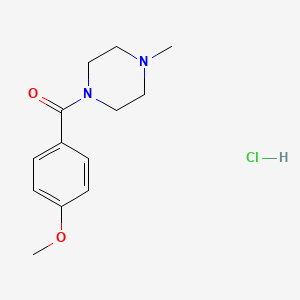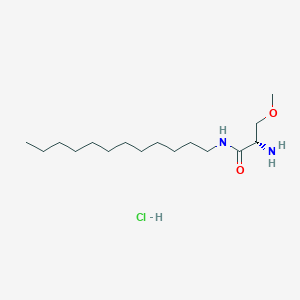
(S)-O-methyl-serine dodecylamide hydrochloride
Descripción general
Descripción
(S)-O-methyl-serine dodecylamide hydrochloride is a synthetic lysosomotropic detergent. It is known for its ability to induce lysosomal membrane destabilization, which is useful in investigating the mechanistic basis for Bax/Bak-mediated autophagic cell death . This compound has a molecular formula of C16H35ClN2O2 and a molecular weight of 322.91 g/mol .
Aplicaciones Científicas De Investigación
(S)-O-methyl-serine dodecylamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed to induce lysosomal membrane destabilization, which is crucial for studying autophagic cell death and related cellular processes.
Medicine: Research on this compound helps in understanding its potential therapeutic applications, particularly in targeting lysosomal pathways for disease treatment.
Mecanismo De Acción
MSDH stimulates cell death . After apoptosis, it may activate procaspase 3-like proteases and cause partial lysosomal rupture . MSDH vesicles are taken up by endocytosis . As the pH of the endosomal compartment progressively drops, MSDH vesicles disassemble, leading to a high concentration of increasingly charged MSDH in small aggregates inside the lysosomes .
Direcciones Futuras
Métodos De Preparación
The synthesis of (S)-O-methyl-serine dodecylamide hydrochloride involves the reaction of (S)-O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity levels .
Análisis De Reacciones Químicas
(S)-O-methyl-serine dodecylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced form, potentially altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
(S)-O-methyl-serine dodecylamide hydrochloride can be compared with other lysosomotropic detergents such as:
- Benzyldodecyldimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Sphingosine (d18:1)
These compounds share similar lysosomotropic properties but differ in their chemical structures and specific applications. This compound is unique due to its specific ability to induce autophagic cell death and its use in studying Bax/Bak-mediated pathways .
Propiedades
IUPAC Name |
(2S)-2-amino-N-dodecyl-3-methoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-16(19)15(17)14-20-2;/h15H,3-14,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFSFBIMLKNBML-RSAXXLAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](COC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015073 | |
| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2074614-60-9 | |
| Record name | (S)-O-methyl-serine dodecylamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




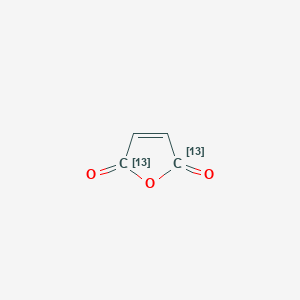

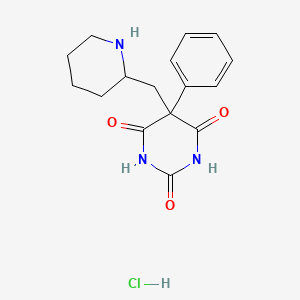


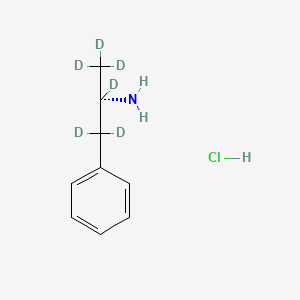
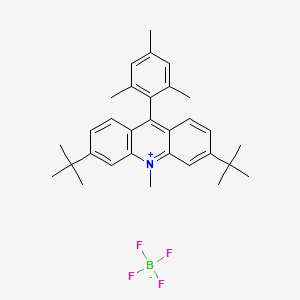
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B6595255.png)
